molecular formula C9H11NO B12093850 1H-Indole-7-methanol, 2,3-dihydro- CAS No. 112106-89-5

1H-Indole-7-methanol, 2,3-dihydro-

Cat. No.: B12093850
CAS No.: 112106-89-5
M. Wt: 149.19 g/mol
InChI Key: YEUKLPJLDSENGT-UHFFFAOYSA-N
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Description

Synthetic Routes and Reaction Conditions:

Industrial Production Methods:

Types of Reactions:

    Oxidation: Indolin-7-ylmethanol can undergo oxidation reactions to form corresponding aldehydes or ketones.

    Reduction: The compound can be further reduced to form various derivatives with different functional groups.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at various positions on the indoline ring.

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Indolin-7-ylmethanol has several applications in scientific research:

Mechanism of Action

The mechanism of action of indolin-7-ylmethanol involves its interaction with various molecular targets:

Comparison with Similar Compounds

Uniqueness:

Properties

CAS No.

112106-89-5

Molecular Formula

C9H11NO

Molecular Weight

149.19 g/mol

IUPAC Name

2,3-dihydro-1H-indol-7-ylmethanol

InChI

InChI=1S/C9H11NO/c11-6-8-3-1-2-7-4-5-10-9(7)8/h1-3,10-11H,4-6H2

InChI Key

YEUKLPJLDSENGT-UHFFFAOYSA-N

Canonical SMILES

C1CNC2=C1C=CC=C2CO

Origin of Product

United States

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